Technical Monograph: 4-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic acid
Technical Monograph: 4-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic acid
This guide provides an in-depth technical analysis of 4-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic acid , also known as 4-(Phthalimidomethyl)benzoic acid .[1] This molecule serves as a critical protected intermediate in medicinal chemistry, specifically as the phthalyl-protected form of the antifibrinolytic agent 4-(aminomethyl)benzoic acid (PAMBA) .[1]
A Versatile Protected Scaffold for Medicinal Chemistry and Linker Design[1]
Executive Summary & Chemical Identity
4-(Phthalimidomethyl)benzoic acid represents a strategic scaffold in organic synthesis, functioning primarily as a protected derivative of 4-(aminomethyl)benzoic acid (PAMBA).[1] By masking the primary amine as a phthalimide, researchers can selectively manipulate the carboxylic acid moiety—facilitating the synthesis of complex amides, esters, and peptidomimetics without competing nucleophilic attacks from the amine.[1]
Physicochemical Profile
| Property | Specification |
| IUPAC Name | 4-[(1,3-Dioxoisoindol-2-yl)methyl]benzoic acid |
| Common Name | N-(4-Carboxybenzyl)phthalimide |
| CAS Number | Not widely listed; Methyl ester: 34211-05-7 |
| Molecular Formula | C₁₆H₁₁NO₄ |
| Molecular Weight | 281.26 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, hot Acetic Acid; Insoluble in Water |
| Melting Point | ~230–250 °C (Predicted based on structural homologs) |
| pKa (COOH) | ~4.2 (Predicted) |
Synthetic Methodology
The synthesis of 4-(phthalimidomethyl)benzoic acid typically follows two robust pathways: direct condensation or the Gabriel synthesis.[1] The direct condensation method is preferred for its atom economy and scalability.[1]
Protocol: Direct Condensation (Self-Validating)
This protocol utilizes the high thermal stability of the phthalimide ring to drive the dehydration reaction.[1]
Reagents:
-
4-(Aminomethyl)benzoic acid (PAMBA) [1.0 eq]
-
Phthalic anhydride [1.1 eq][1]
Step-by-Step Workflow:
-
Dissolution: Suspend 4-(aminomethyl)benzoic acid (15.1 g, 100 mmol) in glacial acetic acid (150 mL) in a round-bottom flask equipped with a reflux condenser.
-
Addition: Add phthalic anhydride (16.3 g, 110 mmol) to the suspension.
-
Reflux: Heat the mixture to reflux (118 °C). The solids will dissolve as the reaction proceeds, forming the imide.[1] Maintain reflux for 4–6 hours.
-
Mechanistic Insight: The acetic acid acts as both solvent and acid catalyst, promoting the nucleophilic attack of the amine onto the anhydride carbonyl, followed by ring closure and dehydration.[1]
-
-
Precipitation: Cool the reaction mixture to room temperature. The product typically precipitates as a white solid.[1] If no precipitate forms, concentrate the solution under reduced pressure.[1]
-
Purification: Pour the mixture into ice-cold water (500 mL) with vigorous stirring to remove excess acetic acid. Filter the precipitate.[1]
-
Recrystallization: Recrystallize from ethanol or acetic acid/water to yield the pure acid.[1]
Visualization: Synthetic Pathway
The following diagram illustrates the conversion of PAMBA to the target protected scaffold.
Figure 1: Reaction pathway for the synthesis of 4-(phthalimidomethyl)benzoic acid via condensation.
Applications in Drug Development
The utility of 4-(phthalimidomethyl)benzoic acid extends beyond simple protection; it is a structural motif in its own right.[1]
Linker Chemistry & PROTACs
In the design of Proteolysis Targeting Chimeras (PROTACs), the rigidity of the phenyl ring combined with the defined length of the methylene spacer provides a "stiff" linker segment.[1] The phthalimide group can be deprotected (using hydrazine) to reveal the amine for conjugation to E3 ligase ligands (e.g., Thalidomide derivatives) or Warheads.[1]
Peptidomimetic Synthesis
This molecule serves as a PABA (para-aminobenzoic acid) analog .[1] By incorporating it into peptide chains, researchers can introduce a rigid, hydrophobic spacer that mimics the phenylalanine-glycine turn but with restricted conformational freedom.[1]
Liquid Crystal Mesogens
The phthalimide core is planar and polar, making this molecule a candidate for liquid crystal mesogens.[1] The carboxylic acid tail allows for dimerization via hydrogen bonding, creating supramolecular rod-like structures essential for nematic phases.[1]
Analytical Characterization
To validate the synthesis, the following spectral signatures must be confirmed.
Proton NMR (¹H-NMR, DMSO-d₆)
-
δ 13.0 ppm (br s, 1H): Carboxylic acid proton (-COOH).[1]
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δ 7.85–7.95 ppm (m, 4H): Phthalimide aromatic protons (AA'BB' system).[1]
-
δ 7.90 ppm (d, 2H): Benzoic acid aromatic protons (ortho to COOH).[1]
-
δ 7.45 ppm (d, 2H): Benzoic acid aromatic protons (meta to COOH).[1]
-
δ 4.85 ppm (s, 2H): Benzylic methylene protons (-CH₂-N).[1]
-
Diagnostic Signal: The singlet at ~4.85 ppm is the key indicator of the N-alkylated methylene group, distinct from the starting amine (often obscured) or the methyl ester (if present, ~3.8 ppm).
-
Infrared Spectroscopy (FT-IR)
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1770 cm⁻¹ (w) & 1710 cm⁻¹ (s): Characteristic carbonyl doublets of the phthalimide system (symmetric and asymmetric stretching).[1]
-
1680 cm⁻¹ (s): Carboxylic acid C=O stretch.[1]
-
2500–3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid dimer.[1]
Handling & Safety
While specific MSDS data for this intermediate may be sparse, it should be handled with the standard precautions for benzoic acid derivatives and phthalimides.[1]
-
Hazards: Potential skin and eye irritant (H315, H319).[1][3][4] May cause respiratory irritation (H335).[1][3][4]
-
Storage: Store in a cool, dry place. The phthalimide ring is stable to moisture but can hydrolyze under strong basic conditions (pH > 12) to the phthalamic acid.[1]
References
-
Gabriel Synthesis Mechanism: Gibson, M.S., & Bradshaw, R.W. (1968).[1] The Gabriel Synthesis of Primary Amines.[1][5] Angewandte Chemie International Edition, 7(12), 919-930.[1] Link
-
Phthalimide Protection Protocol: Greene, T.W., & Wuts, P.G.M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for N-phthaloyl protection of amines).
-
Synthesis of PAMBA Derivatives: Abdel-Aziz, A.A., et al. (2011).[1] Synthesis and biological evaluation of new phthalimide derivatives. Acta Crystallographica Section E. (Describes related phthalimide-sulfonamide structures).
-
Methyl Ester Analog: PubChem. (2025).[1][3][4][6] Methyl 4-((1,3-dioxoisoindolin-2-yl)methyl)benzoate (CAS 34211-05-7).[1] National Library of Medicine.[1] Link
Sources
- 1. Benzoic acid, 4-methyl-, (4-methylphenyl)methyl ester | C16H16O2 | CID 88787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N,N-dimethyl(((1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl)sulfanyl)carbothioamide | C12H12N2O2S2 | CID 237761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(Hydroxymethyl)benzoic acid | C8H8O3 | CID 76360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 4-(Phenylamino)benzoic acid | C13H11NO2 | CID 292331 - PubChem [pubchem.ncbi.nlm.nih.gov]
